4-bromo-2-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]phenol
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Overview
Description
5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that features a combination of brominated benzaldehyde and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Formation of 5-Bromo-2-hydroxybenzaldehyde: This can be achieved through the bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Hydrazone Formation: The final step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with the triazolopyridazine derivative in the presence of a hydrazine reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 5-Bromo-2-hydroxybenzoic acid.
Reduction: 5-Bromo-2-hydroxybenzyl alcohol.
Substitution: 5-Iodo-2-hydroxybenzaldehyde (if bromine is substituted with iodine).
Scientific Research Applications
5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to bind to certain proteins, potentially inhibiting their function and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A simpler compound that lacks the triazolopyridazine moiety.
4-Chlorophenylhydrazine: A precursor in the synthesis of the triazolopyridazine moiety.
1,2,4-Triazolo[4,3-b]pyridazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
5-BROMO-2-HYDROXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the combination of its brominated benzaldehyde and triazolopyridazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler or structurally different compounds.
Properties
Molecular Formula |
C18H12BrClN6O |
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Molecular Weight |
443.7 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C18H12BrClN6O/c19-13-3-6-15(27)12(9-13)10-21-22-16-7-8-17-23-24-18(26(17)25-16)11-1-4-14(20)5-2-11/h1-10,27H,(H,22,25)/b21-10+ |
InChI Key |
SARUFNHBEJKGPA-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=CC(=C4)Br)O)Cl |
Origin of Product |
United States |
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